
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Vue d'ensemble
Description
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H10BrF2NO It is a derivative of benzaldehyde, featuring a bromine atom at the second position and a 3,3-difluoropyrrolidin-1-yl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorobenzaldehyde to introduce the bromine atom at the second position. This is followed by the nucleophilic substitution reaction with 3,3-difluoropyrrolidine to attach the pyrrolidinyl group at the sixth position. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like column chromatography or recrystallization ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is explored for its potential as a therapeutic agent due to its unique structural features that may enhance biological activity:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays indicate effectiveness against resistant pathogens, suggesting potential applications in developing new antibiotics .
- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation. Mechanistic studies suggest it may induce apoptosis and cause cell cycle arrest in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Chemical Synthesis
In organic synthesis, this compound serves as an important building block for more complex molecules:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use, whether in chemical synthesis or biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde
Uniqueness
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde stands out due to the specific positioning of the bromine and difluoropyrrolidinyl groups, which can significantly impact its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various research applications .
Activité Biologique
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula CHBrFNO. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the bromination of 2,6-difluorobenzaldehyde to introduce the bromine atom at the second position. This is followed by a nucleophilic substitution reaction with 3,3-difluoropyrrolidine to attach the pyrrolidinyl group at the sixth position. Reaction conditions generally include solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays revealed that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines .
The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and difluoropyrrolidinyl group enhances its binding affinity to these targets, potentially modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell growth and apoptosis .
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.
- Anticancer Evaluation : In a comparative study against known chemotherapeutics, this compound demonstrated a higher selectivity index, suggesting reduced toxicity towards normal cells while effectively targeting cancerous cells.
Comparative Analysis
Below is a comparison table summarizing some key properties and activities of this compound with similar compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|---|
This compound | CHBrFNO | Yes (effective against resistant strains) | Yes (induces apoptosis) | Enzyme/receptor modulation |
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | CHBrFNO | Moderate | Yes (cell cycle arrest observed) | Similar modulation pathways |
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde | CHFN | No significant activity | Limited (not extensively studied) | Unknown |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) to introduce the 3,3-difluoropyrrolidine moiety to a brominated benzaldehyde precursor. A modified procedure from (for analogous compounds) suggests:
- React 2-bromo-6-fluorobenzaldehyde with 3,3-difluoropyrrolidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K2CO3 or Cs2CO3) at 120–150°C for 12–24 hours.
- Monitor reaction progress via TLC or HPLC.
- Purify via liquid-liquid extraction (ethyl acetate/water) and wash with ammonium chloride to remove unreacted amines.
- Final purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can NMR spectroscopy confirm the structure and purity of the compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.5–10 ppm for aldehyde proton; splitting patterns indicate substitution positions). The 3,3-difluoropyrrolidine protons appear as multiplet signals (δ 3.0–3.5 ppm for N–CH2 and δ 1.8–2.2 ppm for CF2–CH2).
- 19F NMR : Detect two distinct fluorine signals for the geminal difluoro group (δ -90 to -110 ppm, J ~ 240 Hz).
- 13C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and quaternary carbons adjacent to bromine.
- Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to the compound’s potential toxicity (similar to brominated aldehydes; see ).
- Avoid exposure to moisture, as the aldehyde group may hydrolyze.
- Store under inert atmosphere (N2/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the 3,3-difluoropyrrolidine group to the benzaldehyde core?
Methodological Answer: Regioselectivity in SNAr reactions depends on:
- Electrophilic directing groups : The bromine atom at position 2 directs substitution to position 6 via meta-activation.
- Solvent and base choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while bulky bases (Cs2CO3) favor kinetic control over thermodynamic pathways.
- Temperature : Lower temperatures (80–100°C) may reduce competing side reactions.
- Computational modeling (e.g., DFT) can predict activation barriers for different substitution pathways .
Q. What strategies resolve discrepancies in spectroscopic data when characterizing byproducts?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Identify molecular formulas of byproducts (e.g., debrominated or over-alkylated species).
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers.
- X-ray crystallography : Use SHELXL ( ) to resolve ambiguous structures. Co-crystallize with heavy atoms (e.g., bromine) for improved diffraction.
- Parallel synthesis : Compare results from alternative routes (e.g., Pd-catalyzed coupling for pyrrolidine introduction) to isolate dominant pathways .
Q. How can computational methods optimize reaction conditions for scale-up?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., amine nucleophilicity vs. leaving-group ability).
- Machine Learning (ML) : Train models on existing reaction data to predict optimal solvent/base combinations.
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, stoichiometry, and catalyst loading. Validate with small-scale trials .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization issues : The aldehyde group may oxidize or form hydrates. Use antioxidants (e.g., BHT) and anhydrous solvents.
- Crystal mounting : Flash-freeze crystals in liquid N2 to prevent phase changes.
- Data collection : High-resolution synchrotron sources improve data quality for flexible moieties (e.g., difluoropyrrolidine). Refinement in SHELXL accommodates disorder modeling .
Propriétés
IUPAC Name |
2-bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-2-1-3-10(8(9)6-16)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIJEPOHLJHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.